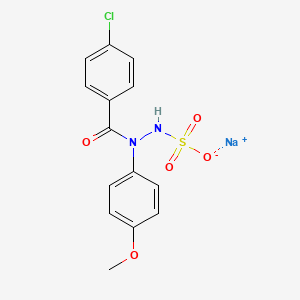![molecular formula C19H24N2O3 B5069993 N-[1-(1-adamantyl)ethyl]-4-nitrobenzamide](/img/structure/B5069993.png)
N-[1-(1-adamantyl)ethyl]-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(1-adamantyl)ethyl]-4-nitrobenzamide is a compound that belongs to the class of adamantane derivatives Adamantane is a unique hydrocarbon structure characterized by its diamond-like framework, which imparts exceptional stability and rigidity to its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-adamantyl)ethyl]-4-nitrobenzamide typically involves the functionalization of adamantane derivatives.
Industrial Production Methods
Industrial production of adamantane derivatives often involves large-scale chemical processes that ensure high yield and purity. These processes may include catalytic hydrogenation, oxidation, and other advanced organic synthesis techniques . The use of robust catalysts and optimized reaction conditions is crucial for the efficient production of these compounds.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-adamantyl)ethyl]-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives with varying degrees of hydrogenation.
Substitution: The adamantane core can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, strong acids or bases for substitution reactions, and oxidizing agents for oxidation reactions . Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can introduce various functional groups onto the adamantane core .
Scientific Research Applications
N-[1-(1-adamantyl)ethyl]-4-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Mechanism of Action
The mechanism of action of N-[1-(1-adamantyl)ethyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The adamantane core provides a rigid framework that can interact with biological molecules, potentially inhibiting or modulating their activity. The nitrobenzamide group can participate in various chemical interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other adamantane derivatives such as:
- 1-adamantylamine
- 1-adamantylacetic acid
- 1-adamantylmethanol
Uniqueness
N-[1-(1-adamantyl)ethyl]-4-nitrobenzamide is unique due to the presence of both the adamantane core and the nitrobenzamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-12(19-9-13-6-14(10-19)8-15(7-13)11-19)20-18(22)16-2-4-17(5-3-16)21(23)24/h2-5,12-15H,6-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWBTBHUVDJFGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B5069925.png)
![2-[4-chloro-2-(methylsulfamoyl)phenoxy]-N-cyclopentylacetamide](/img/structure/B5069930.png)
![(2-Chloro-5,6-difluoro-3-methylphenyl){4-[4-fluoro-2-nitro-5-(piperidin-1-yl)phenyl]piperazin-1-yl}methanone](/img/structure/B5069939.png)
![5-{5-chloro-2-[(2-nitrobenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5069940.png)
![2-{2-[(2-Chloro-4-nitrophenyl)amino]ethoxy}ethan-1-ol](/img/structure/B5069946.png)


![N-(2-methoxyethyl)-3-[1-[(2-prop-2-enoxyphenyl)methyl]piperidin-4-yl]propanamide](/img/structure/B5069972.png)



![N-(1-{1-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-methylbenzamide](/img/structure/B5070022.png)
![6-[4-(1-piperidinylcarbonyl)-1-piperidinyl]-N-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5070027.png)
